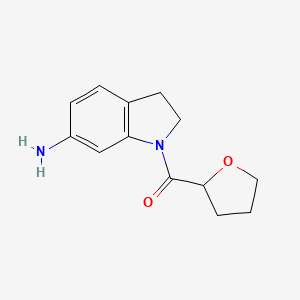

1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine

Overview

Description

“1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine” is a research chemical with the CAS number 1018259-25-0 . It has a molecular weight of 232.28 g/mol and a molecular formula of C13H16N2O2 .

Molecular Structure Analysis

The molecular structure of “1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine” is based on the indole scaffold, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . In this case, the indole structure is substituted at the 1-position with a tetrahydrofuran-2-ylcarbonyl group and at the 6-position with an amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 232.28 g/mol and a molecular formula of C13H16N2O2 .Scientific Research Applications

Synthetic Applications and Methodologies

One-Pot Synthesis Techniques

Innovative one-pot synthesis techniques have been developed to efficiently generate indoline derivatives, showcasing the compound's utility in facilitating complex chemical transformations. For instance, a one-pot aminobenzylation of aldehydes has been introduced, enabling the rapid synthesis of 1,2-diarylethylamine derivatives, which can be further transformed into 2-aryl-substituted indoline derivatives through Buchwald–Hartwig amination (Wang et al., 2018). This method highlights the compound's role in streamlining synthetic routes to bioactive molecules.

Cross-Dehydrogenative Coupling

Research has also focused on cross-dehydrogenative coupling and amidation reactions to synthesize indolin-2-ones from various starting materials, demonstrating the versatility of indoline-based compounds in constructing pharmacologically relevant structures (Tang et al., 2021).

Biological Activity and Pharmaceutical Potential

Biological Activity

Studies have explored the biological activities of tetrahydro-1H-benzo[e]indol-2-yl]amines, highlighting their potential as antagonists for human neuropeptide Y Y5 receptor, which could have implications for developing new therapeutic agents (McNally et al., 2000).

Anti-Proliferative Activity

Further research into biphenyl-derived 5-substituted-indolin-2-one derivatives has uncovered potent anti-proliferative activity against a panel of 60 human cancer cell lines, indicating the compound's significant promise in cancer research (Meti et al., 2017).

Chemical Reactivity and Transformations

Catalysis and Dehydrogenation

The role of tetrahydrofuran derivatives in catalysis has been exemplified by studies on efficient dehydrogenation of amines and carbonyl compounds, suggesting their utility in facilitating a variety of chemical reactions (Yi & Lee, 2009).

C-H Amination

The α-C-H amination of cyclic ethers with indole/carbazole derivatives has been successfully achieved using copper catalysis, demonstrating the compound's application in constructing complex heterocyclic frameworks (Yang et al., 2015).

Future Directions

The future directions for “1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine” and similar compounds lie in their potential for therapeutic applications. Indole derivatives have shown a wide range of biological activities, suggesting that they could be further explored for new therapeutic possibilities .

Mechanism of Action

Target of Action

Indole derivatives, which include compounds like “1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the derivative.

Mode of Action

The mode of action of indole derivatives can also vary widely. They may act as inhibitors, activators, or modulators of their target proteins, depending on the specific derivative and target .

Biochemical Pathways

Indole derivatives have been found to affect a wide range of biochemical pathways. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of indole derivatives can vary widely depending on their specific targets and modes of action. Some indole derivatives have been found to have antiviral activity, for example .

properties

IUPAC Name |

(6-amino-2,3-dihydroindol-1-yl)-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h3-4,8,12H,1-2,5-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSFCCNSULFNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydrofuran-2-ylcarbonyl)indolin-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)

![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)

![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine](/img/structure/B1462016.png)

![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)

amine](/img/structure/B1462018.png)

amine](/img/structure/B1462020.png)